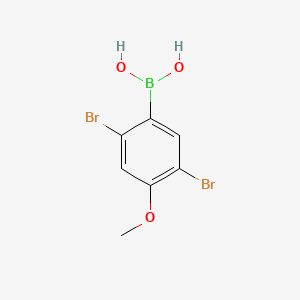

(2,5-Dibromo-4-methoxyphenyl)boronic acid

Description

BenchChem offers high-quality (2,5-Dibromo-4-methoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dibromo-4-methoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dibromo-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBr2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCYYRNIKBYUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Br)OC)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBr2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681579 | |

| Record name | (2,5-Dibromo-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-37-5 | |

| Record name | (2,5-Dibromo-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of (2,5-Dibromo-4-methoxyphenyl)boronic acid: Protocols, Mechanistic Insights, and Purification

An In-depth Technical Guide

Introduction

(2,5-Dibromo-4-methoxyphenyl)boronic acid is a highly functionalized synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a reactive boronic acid moiety and two bromine atoms with differential reactivity, makes it a versatile precursor for constructing complex molecular architectures via sequential cross-coupling reactions.[1][2] Specifically, its application in Suzuki-Miyaura coupling allows for the selective formation of carbon-carbon bonds, a cornerstone of modern drug discovery and development.[3][4][5]

This guide provides an in-depth examination of a robust and reliable synthetic pathway to (2,5-Dibromo-4-methoxyphenyl)boronic acid. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles that govern each transformation, from the strategic synthesis of the key precursor to the critical lithiation-borylation reaction and final purification. This document is designed for the practicing scientist, offering field-proven insights to navigate the common challenges associated with the synthesis and handling of arylboronic acids.

Retrosynthetic Analysis and Strategic Overview

The most logical and efficient approach to constructing the target molecule involves a two-stage process. The core of this strategy is the late-stage introduction of the boronic acid functional group onto a pre-functionalized aromatic ring. This is achieved via a low-temperature halogen-metal exchange followed by electrophilic trapping with a borate ester.

The chosen precursor, 2,5-dibromoanisole (1,4-dibromo-2-methoxybenzene), provides the necessary scaffold of bromine and methoxy substituents. The synthesis, therefore, proceeds as outlined in the workflow below.

Caption: High-level synthetic workflow for (2,5-Dibromo-4-methoxyphenyl)boronic acid.

Stage 1: Synthesis of the Key Precursor, 2,5-Dibromoanisole

The synthesis of 2,5-dibromoanisole is the foundational step. While multiple routes exist, such as the Sandmeyer reaction of 2-bromo-5-aminoanisole, a direct and scalable approach involves the electrophilic bromination of a readily available starting material like 4-bromoanisole.[6] The methoxy group is a powerful ortho-, para-directing group; since the para position is blocked by bromine, the incoming electrophile is directed to the positions ortho to the methoxy group.

Experimental Protocol: Bromination of 4-Bromoanisole

-

Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (with a gas outlet to a scrubber), add 4-bromoanisole (1.0 eq) and glacial acetic acid (approx. 5 mL per gram of substrate).

-

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise via the dropping funnel over 1 hour. The causality here is critical: slow, cold addition minimizes the formation of over-brominated side products and controls the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Workup: Pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted bromine. A color change from reddish-brown to pale yellow should be observed.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove acetic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,5-dibromoanisole, which can be purified by recrystallization from ethanol or column chromatography.

Data Summary: Precursor Synthesis

| Reagent | Molar Eq. | Purpose | Key Consideration |

| 4-Bromoanisole | 1.0 | Starting Material | Commercially available |

| Bromine (Br₂) | 1.1 | Brominating Agent | Highly corrosive and toxic; handle in a fume hood |

| Glacial Acetic Acid | Solvent | Solvent | Facilitates the electrophilic substitution |

| Sodium Bisulfite | Quenching Agent | Neutralizes excess bromine | Ensure complete quenching before extraction |

| Typical Yield | 80-90% |

Stage 2: The Core Transformation via Lithiation-Borylation

This step is the most critical and technically demanding part of the synthesis. It employs a halogen-metal exchange reaction, where an organolithium reagent selectively replaces a bromine atom, followed by trapping the resulting aryllithium intermediate with a borate ester.[7]

Mechanistic Considerations

The choice of organolithium reagent and reaction temperature is paramount. n-Butyllithium (n-BuLi) is a sufficiently strong base to effect the halogen-metal exchange at the C2 bromine, which is activated by the adjacent methoxy group. The reaction must be conducted at cryogenic temperatures (typically -78 °C, a dry ice/acetone bath) for two key reasons:

-

Stability of the Aryllithium: The generated (2-lithio-5-bromo-4-methoxyphenyl) intermediate is highly reactive and unstable at higher temperatures, prone to decomposition or side reactions.

-

Reaction Control: The reaction with the borate ester is extremely fast (exothermic). Low temperatures ensure controlled addition and prevent over-addition or formation of undesired borate complexes.

The subsequent addition of an electrophilic boron source, such as trimethyl borate or triisopropyl borate, forms a boronate complex. This complex is then hydrolyzed during the acidic workup to yield the final boronic acid.[8]

Caption: Mechanism of the lithiation-borylation transformation.

Experimental Protocol: Lithiation-Borylation

-

Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask under a positive pressure of argon or nitrogen. An inert atmosphere is absolutely essential to prevent quenching of the highly basic organolithium reagents by atmospheric moisture and oxygen.

-

Initial Setup: Add 2,5-dibromoanisole (1.0 eq) to the flask and dissolve it in anhydrous tetrahydrofuran (THF) (approx. 10 mL per gram of substrate).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintain this temperature throughout the addition steps.

-

Lithiation: Add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 30 minutes. A slight color change is often observed. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

-

Borylation: In a single, rapid portion, add triisopropyl borate or trimethyl borate (1.2 eq) via syringe. Adding the borate quickly helps to trap the aryllithium before it can decompose.

-

Warming and Quenching: Continue stirring the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight. The reaction is then carefully quenched by pouring it into a beaker of cold 1M HCl.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ (preferred for boronic acids over Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.

Purification Strategies for Arylboronic Acids

Purification is often the most significant challenge in boronic acid synthesis. Standard silica gel chromatography can be problematic due to the polar nature of the boronic acid group, which can lead to strong adsorption, streaking, and decomposition on the column.[9][10] Therefore, non-chromatographic methods are often preferred.

Protocol 1: Purification via Acid-Base Extraction

This method leverages the acidic nature of the boronic acid group (pKa ~9-10) and is highly effective for removing non-acidic organic impurities.[11][12]

-

Dissolution: Dissolve the crude product in diethyl ether.

-

Base Extraction: Extract the ether solution with a cold aqueous solution of 1M NaOH (3x volumes). The boronic acid will deprotonate to form a water-soluble sodium boronate salt, which partitions into the aqueous layer, leaving neutral organic impurities behind in the ether layer.

-

Acidification: Separate the aqueous layers and cool them in an ice bath. Carefully re-acidify the aqueous solution to pH ~2 by adding cold 2M HCl dropwise. The pure (2,5-Dibromo-4-methoxyphenyl)boronic acid will precipitate out as a white solid.

-

Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under high vacuum.

Protocol 2: Recrystallization

If the product is sufficiently pure after the initial workup, recrystallization can be an effective final polishing step.

-

Solvent Selection: A common solvent system for arylboronic acids is a mixture of an organic solvent (like acetone or ethyl acetate) and a non-solvent (like hexanes or water).

-

Procedure: Dissolve the crude solid in a minimum amount of the hot organic solvent. If necessary, filter the hot solution to remove any insoluble impurities.

-

Crystallization: Slowly add the non-solvent until the solution becomes cloudy (the cloud point). Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration and dry under vacuum.

Conclusion

The synthesis of (2,5-Dibromo-4-methoxyphenyl)boronic acid is a multi-step process that hinges on the successful execution of a low-temperature lithiation-borylation reaction. Success in this synthesis requires not only procedural accuracy but also a firm grasp of the underlying mechanistic principles, particularly the handling of air- and moisture-sensitive organolithium reagents. The purification of the final product presents its own set of challenges, where non-chromatographic methods like acid-base extraction often provide a superior route to obtaining high-purity material. By following the detailed protocols and understanding the causality behind each experimental choice outlined in this guide, researchers can reliably access this valuable and versatile building block for advanced applications in chemical synthesis.

References

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015). Organic Process Research & Development.

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society.

- Process for purification of boronic acid and its derivatives.

- How to purify boronic acids/boronate esters?. (2016).

- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025).

- 2,5-dibromo-4-fluoro-3-methoxyphenylboronic acid - Structure, Synthesis, Properties. Mol-Instincts.

- Lithiation-Borylation in Synthesis. University of Bristol.

- 4-Methoxyphenylboronic acid | 5720-07-0. J&K Scientific.

- 2,5-DIBROMOANISOLE synthesis. ChemicalBook.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Suzuki Coupling. Organic Chemistry Portal.

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022).

- Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. (2021).

- Standard Lithiation–Borylation A user's guide. (2017). University of Bristol.

- Lithiation-Borylation Methodology and Its Applic

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009).

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018).

- 2,4-dibromo-5-methoxyaniline synthesis. ChemicalBook.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (2014).

- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 2,5-DIBROMOANISOLE synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of (2,5-Dibromo-4-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dibromo-4-methoxyphenyl)boronic acid is a specialized organic compound that holds significant promise as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms and a methoxy group on the phenyl ring, imparts distinct electronic and steric properties that are highly valuable in the design of novel molecules. This guide provides a comprehensive overview of the core physicochemical properties of this reagent, offering field-proven insights and detailed experimental protocols for its characterization.

Core Molecular Attributes

A foundational understanding of the intrinsic properties of (2,5-Dibromo-4-methoxyphenyl)boronic acid is paramount for its effective application. These attributes dictate its reactivity, solubility, and compatibility with various reaction conditions.

| Property | Value | Source |

| CAS Number | 1217501-37-5 | [1] |

| Molecular Formula | C₇H₇BBr₂O₃ | |

| Molecular Weight | 309.75 g/mol | |

| Appearance | White to off-white solid (predicted) |

Elucidating the Chemical Structure and Reactivity

The arrangement of functional groups on the phenyl ring of (2,5-Dibromo-4-methoxyphenyl)boronic acid is central to its chemical behavior. The electron-withdrawing nature of the two bromine atoms, coupled with the electron-donating effect of the methoxy group, creates a unique electronic environment that influences the reactivity of the boronic acid moiety.

Structural Diagram

Caption: Chemical structure of (2,5-Dibromo-4-methoxyphenyl)boronic acid.

Synthesis and Purification: A Practical Workflow

The synthesis of (2,5-Dibromo-4-methoxyphenyl)boronic acid typically proceeds via a lithium-halogen exchange reaction from a readily available precursor, followed by quenching with a boron electrophile. The following protocol outlines a robust and reproducible method.

Synthetic Workflow

Caption: A typical synthetic workflow for arylboronic acids.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the starting material, 1,4-dibromo-2-methoxybenzene.

-

Dissolution: Add anhydrous tetrahydrofuran (THF) via a syringe and stir until the starting material is fully dissolved.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (typically a 1.6 M solution in hexanes) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly. The choice of n-butyllithium is critical as it facilitates the lithium-halogen exchange, a key step in forming the organolithium intermediate.

-

Reaction Monitoring: Stir the mixture at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR to observe the incorporation of deuterium.

-

Borylation: Add trimethyl borate dropwise to the reaction mixture at -78 °C. This electrophilic boron source reacts with the nucleophilic organolithium intermediate.

-

Warming and Hydrolysis: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Subsequently, quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) to hydrolyze the borate ester intermediate to the desired boronic acid.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized (2,5-Dibromo-4-methoxyphenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet corresponding to the methoxy group protons will be observed in the upfield region. The protons of the B(OH)₂ group may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. Based on the analysis of a potential precursor, 2,5-Dibromo-4-methoxyphenol, the aromatic protons are anticipated to resonate around δ 7.12 and 6.80 ppm, with the methoxy protons appearing near δ 3.78 ppm.[2]

-

¹³C NMR: The carbon NMR spectrum will provide detailed information about the carbon framework. The number of signals will correspond to the number of unique carbon atoms in the molecule. The carbon attached to the boron atom will typically show a broad signal due to quadrupolar relaxation. For 2,5-Dibromo-4-methoxyphenol, the aromatic carbons resonate in the range of δ 111-154 ppm, and the methoxy carbon is observed at approximately δ 56 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ from the B(OH)₂ group.

-

C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Peaks around 2850-2960 cm⁻¹ for the methoxy group.

-

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

B-O stretching: A strong absorption band typically observed around 1330-1380 cm⁻¹.

-

C-O stretching (ether): A peak in the 1200-1275 cm⁻¹ region.

-

C-Br stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of the compound. For (2,5-Dibromo-4-methoxyphenyl)boronic acid, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental formula.

Physicochemical Properties: Stability and Solubility

The practical utility of (2,5-Dibromo-4-methoxyphenyl)boronic acid is significantly influenced by its stability and solubility characteristics.

Stability

Arylboronic acids are generally stable solids that can be handled in air. However, they can undergo protodeboronation (cleavage of the C-B bond) under certain conditions, particularly at elevated temperatures and in the presence of strong acids or bases. The presence of two electron-withdrawing bromine atoms on the aromatic ring can influence the stability of the C-B bond. It is recommended to store the compound in a cool, dry place under an inert atmosphere to minimize degradation over time.

Solubility

The solubility of arylboronic acids is highly dependent on the solvent and the pH of the medium. Generally, they are sparingly soluble in non-polar solvents and more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and tetrahydrofuran (THF). The solubility in aqueous solutions is pH-dependent; at pH values above their pKa, boronic acids form the more soluble boronate anion.

Applications in Research and Development

(2,5-Dibromo-4-methoxyphenyl)boronic acid is a valuable intermediate in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: The presence of two bromine atoms provides two potential sites for sequential or selective Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of complex biaryl and polyaryl structures. The boronic acid moiety itself can also participate in these coupling reactions.

-

Drug Discovery: The unique substitution pattern makes this compound an attractive scaffold for the synthesis of novel pharmaceutical agents. The methoxy group can participate in hydrogen bonding interactions, while the bromine atoms can be used to modulate the lipophilicity and metabolic stability of a drug candidate or serve as handles for further functionalization.

-

Materials Science: Arylboronic acids are used in the development of sensors, liquid crystals, and organic light-emitting diodes (OLEDs). The specific electronic properties of this compound could be exploited in the design of new functional materials.

Conclusion

(2,5-Dibromo-4-methoxyphenyl)boronic acid is a highly functionalized building block with significant potential in various fields of chemical research. A thorough understanding of its physicochemical properties, coupled with robust synthetic and analytical protocols, is essential for its successful application. This guide provides a comprehensive foundation for researchers and scientists working with this versatile compound, enabling them to harness its full potential in the development of innovative molecules and materials.

References

Sources

An In-Depth Technical Guide to (2,5-Dibromo-4-methoxyphenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dibromo-4-methoxyphenyl)boronic acid is a valuable substituted phenylboronic acid that serves as a critical building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides a comprehensive overview of its chemical identity, synthesis, purification, key properties, and applications, with a focus on providing practical insights for researchers in drug discovery and development.

Chemical Identity and Structure

CAS Number: 1217501-37-5[1][2][3]

(2,5-Dibromo-4-methoxyphenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with two bromine atoms, a methoxy group, and a boronic acid functional group (-B(OH)₂).

Molecular Structure:

Molecular Formula: C₇H₇BBr₂O₃[1][2]

Molecular Weight: 309.75 g/mol [1]

Synthesis and Purification

The synthesis of arylboronic acids, including (2,5-Dibromo-4-methoxyphenyl)boronic acid, typically involves the reaction of an organometallic reagent with a trialkyl borate. A common and effective method is through the formation of a Grignard or organolithium reagent from the corresponding aryl halide.

General Synthetic Approach: Lithiation followed by Borylation

A plausible and widely used synthetic route for (2,5-Dibromo-4-methoxyphenyl)boronic acid starts from 1,4-dibromo-2-methoxybenzene. The process involves a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis.

Experimental Protocol: Synthesis of (2,5-Dibromo-4-methoxyphenyl)boronic acid

Materials:

-

1,4-Dibromo-2-methoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate or Trimethyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,4-dibromo-2-methoxybenzene and dissolve it in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete lithium-halogen exchange. The regioselectivity of this step is crucial and is directed by the methoxy group.

-

Borylation: To the resulting organolithium species, add triisopropyl borate or trimethyl borate dropwise at -78 °C. The reaction is highly exothermic, and slow addition is critical to control the temperature.

-

Quenching and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of 1M hydrochloric acid. Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the borate ester to the boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Purification Strategies

The purification of arylboronic acids can be challenging due to their polarity and potential for dehydration to form boroxines. Several methods can be employed:

-

Recrystallization: This is often the most effective method for obtaining highly pure material. Common solvent systems include water, ethanol, or mixtures of ethyl acetate and hexanes.

-

Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts by treatment with a base (e.g., NaOH, K₂CO₃). The aqueous layer containing the salt can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the pure boronic acid, which can be collected by filtration.

-

Column Chromatography: While possible, chromatography on silica gel can be problematic due to the acidity of the silica and the potential for the boronic acid to streak or decompose. Using a less acidic stationary phase like neutral alumina or deactivated silica gel can be more successful.

Physicochemical Properties and Characterization

| Property | Value | Source |

| CAS Number | 1217501-37-5 | [1][2][3] |

| Molecular Formula | C₇H₇BBr₂O₃ | [1][2] |

| Molecular Weight | 309.75 g/mol | [1] |

| Appearance | Typically a white to off-white solid | |

| Purity | ≥95% |

Characterization Data (Predicted and from similar compounds):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be influenced by the substitution pattern. For a similar compound, 2-bromo-4-methoxyphenol, characteristic aromatic proton signals appear around δ 6.7-7.1 ppm and the methoxy signal around δ 3.75 ppm.[4]

-

¹³C NMR: The carbon NMR will show signals for the aromatic carbons, the methoxy carbon, and the carbon attached to the boron atom. For 2-bromo-4-methoxyphenol, aromatic carbon signals are observed in the range of δ 109-154 ppm, with the methoxy carbon at approximately δ 56 ppm.[4]

-

¹¹B NMR: The ¹¹B NMR spectrum is a key characterization technique for boronic acids. The chemical shift for tricoordinate boron in arylboronic acids typically appears in the range of 27-33 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of two bromine atoms.

Key Applications in Drug Discovery

The primary utility of (2,5-Dibromo-4-methoxyphenyl)boronic acid in drug discovery lies in its application as a building block in the synthesis of complex organic molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like (2,5-Dibromo-4-methoxyphenyl)boronic acid) and an organic halide or triflate.[5][6] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[5][6]

General Reaction Scheme:

Where Ar¹ is the (2,5-Dibromo-4-methoxyphenyl) group and Ar²-X is an aryl or heteroaryl halide/triflate.

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar²-X) to form a Pd(II) complex.

-

Transmetalation: The boronic acid is activated by a base to form a boronate species, which then transfers its organic group (Ar¹) to the palladium center.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The presence of the two bromine atoms on the (2,5-Dibromo-4-methoxyphenyl)boronic acid molecule offers the potential for sequential or double Suzuki-Miyaura couplings, allowing for the synthesis of more complex, multi-substituted aromatic structures. The methoxy group, being an electron-donating group, can also influence the reactivity of the boronic acid and the resulting biaryl products.

Role in the Synthesis of Bioactive Molecules

Substituted phenylboronic acids are integral to the synthesis of a wide array of bioactive molecules and drug candidates.[7][8] The biaryl motif, readily accessible through Suzuki-Miyaura coupling, is a common scaffold in many approved drugs. The specific substitution pattern of (2,5-Dibromo-4-methoxyphenyl)boronic acid can be strategically utilized to introduce bromine and methoxy functionalities into a target molecule. These groups can serve as handles for further chemical modifications or can directly contribute to the pharmacological activity of the final compound by influencing its binding affinity, metabolic stability, and pharmacokinetic properties.[8]

Handling, Storage, and Safety

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10][11]

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9][10][11]

-

Avoid contact with skin and eyes.[9][10][11] In case of contact, rinse immediately with plenty of water.[9][10][11]

Storage:

-

Store in a tightly closed container in a cool, dry place.[9][10]

-

Arylboronic acids can be sensitive to moisture and air, which can lead to decomposition (protodeboronation).[12] Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong shelf life.

-

Some boronic acids are known to be unstable and may decompose over time, especially if impure.[6]

Safety:

-

While boronic acids are generally considered to have low toxicity, they can be irritating to the skin, eyes, and respiratory system.[9][10][11]

-

Arylboronic acids have been found to be weakly mutagenic in some microbial assays, and should be handled with care as potentially genotoxic impurities.[1]

-

Consult the Safety Data Sheet (SDS) for specific hazard information and handling procedures.[9][10][11][13]

Conclusion

(2,5-Dibromo-4-methoxyphenyl)boronic acid is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and development. Its ability to participate in robust and reliable C-C bond-forming reactions like the Suzuki-Miyaura coupling makes it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, purification, properties, and safe handling is essential for its effective utilization in the creation of novel therapeutic agents.

References

-

Angene. 2,5-Dibromo-4-methoxyphenylboronic acid. Available from: [Link]

-

Atomax Chemicals Co., Ltd. 2,5-DIBROMO-4-METHOXYPHENYLBORONIC ACID. Available from: [Link]

-

Beilstein Journals. Supplementary Information. Available from: [Link]

-

ChemWhat. 2,5-dibromo-4-fluoro-3-methoxyphenylboronic acid. Available from: [Link]

-

MIT Technology Licensing Office. Boron-Containing Pharmacophore. Available from: [Link]

-

PubChem. (4-Methoxyphenyl)boronic acid. Available from: [Link]

-

PubMed. Phenylboronic Acid-polymers for Biomedical Applications. Available from: [Link]

-

Bentham Science. Boron in Medicinal and Organic Chemistry. Available from: [Link]

-

SpectraBase. 4-Methoxyphenylboronic acid. Available from: [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

-

PubMed. Design and discovery of boronic acid drugs. Available from: [Link]

-

SDSU Chemistry & Biochemistry. 11B NMR Chemical Shifts. Available from: [Link]

-

PMC. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Cheméo. Chemical Properties of 2-Bromo-4,5-dimethoxyphenylacetic acid. Available from: [Link]

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available from: [Link]

- Google Patents. Process for the preparation of substituted phenylboronic acids.

-

FUJIFILM Wako. Boronic Acid Compounds for Suzuki Coupling Reaction. Available from: [Link]

-

RSC Publishing. Selection of boron reagents for Suzuki–Miyaura coupling. Available from: [Link]

-

ResearchGate. Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Available from: [Link]

-

Arctom. (2,5-Dibromo-3-methoxyphenyl)boronic acid. Available from: [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]

-

Cytiva. Recombinant Protein Purification. Available from: [Link]

-

NIST. Butamifos. Available from: [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. Angene - Featured Products [japan.angenechemical.com]

- 3. 1217501-37-5|(2,5-Dibromo-4-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.ie [fishersci.ie]

- 10. fishersci.com [fishersci.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 4-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Spectroscopic Guide to (2,5-Dibromo-4-methoxyphenyl)boronic acid: Elucidating Structure Through NMR, IR, and MS Analysis

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for (2,5-Dibromo-4-methoxyphenyl)boronic acid, a key building block in organic synthesis and drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic signature of this compound is paramount for its correct identification, purity assessment, and elucidation of its role in complex chemical reactions.

Molecular Structure and Spectroscopic Overview

(2,5-Dibromo-4-methoxyphenyl)boronic acid possesses a substituted benzene ring core, presenting a unique arrangement of substituents that gives rise to a distinct spectroscopic fingerprint. The presence of two bromine atoms, a methoxy group, and a boronic acid functional group dictates the electronic environment of the aromatic ring and influences the vibrational modes and fragmentation patterns observed in its spectra.

Figure 1. Molecular Structure of (2,5-Dibromo-4-methoxyphenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (2,5-Dibromo-4-methoxyphenyl)boronic acid, both ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the aromatic ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (2,5-Dibromo-4-methoxyphenyl)boronic acid is predicted to show distinct signals for the aromatic protons, the methoxy group protons, and the hydroxyl protons of the boronic acid. Due to the substitution pattern, there are two non-equivalent aromatic protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | s | 1H | Ar-H |

| ~7.2 - 7.5 | s | 1H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ |

| ~8.0 (broad) | s | 2H | -B(OH)₂ |

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.[1][2] The bromine atoms are electron-withdrawing, which would deshield the adjacent protons, shifting them downfield. Conversely, the methoxy group is electron-donating, which would shield the ortho and para protons, moving them upfield. The boronic acid group is also electron-withdrawing. The interplay of these effects results in the predicted chemical shifts. The broad signal for the boronic acid protons is due to chemical exchange with any residual water in the NMR solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Six distinct signals are expected for the aromatic carbons, in addition to the signal for the methoxy carbon. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.[3]

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-OCH₃ |

| ~140 | C-B |

| ~135 | C-Br |

| ~132 | C-H |

| ~115 | C-Br |

| ~112 | C-H |

| ~56 | -OCH₃ |

The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. The carbon attached to the electronegative oxygen of the methoxy group will be significantly downfield. The carbons bonded to the bromine atoms will also be shifted downfield. The carbon bearing the boronic acid group is also expected to be in the downfield region.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra for (2,5-Dibromo-4-methoxyphenyl)boronic acid would involve dissolving the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. A typical concentration would be 5-10 mg of the compound in 0.5-0.7 mL of solvent. The spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer.

Figure 2. Workflow for NMR Data Acquisition.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (2,5-Dibromo-4-methoxyphenyl)boronic acid is expected to show characteristic absorption bands for the O-H, C-H, C=C, B-O, and C-Br bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 (broad) | Strong | O-H stretching (boronic acid) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2950, ~2850 | Medium | Aliphatic C-H stretching (-OCH₃) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretching |

| ~1350 | Strong | B-O stretching |

| ~1250 | Strong | Asymmetric C-O-C stretching |

| ~1020 | Strong | Symmetric C-O-C stretching |

| ~600-500 | Strong | C-Br stretching |

The broad O-H stretching band is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[4][5] The aromatic C=C stretching vibrations typically appear as a pair of bands in the 1600-1450 cm⁻¹ region. The strong B-O stretching vibration is a key diagnostic peak for boronic acids.[6] The C-Br stretching vibrations are expected at lower wavenumbers due to the mass of the bromine atom.[7]

Experimental Protocol for IR Data Acquisition

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Figure 3. Workflow for ATR-FTIR Data Acquisition.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (2,5-Dibromo-4-methoxyphenyl)boronic acid, the mass spectrum will show the molecular ion peak and fragment ions resulting from the cleavage of bonds within the molecule. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrometry Data:

The molecular weight of (2,5-Dibromo-4-methoxyphenyl)boronic acid (C₇H₇BBr₂O₃) is approximately 309.75 g/mol . The mass spectrum will show a cluster of peaks for the molecular ion due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and boron (¹⁰B and ¹¹B). The most abundant peak in the molecular ion cluster is expected at m/z 310, corresponding to the molecule with one ¹¹B, one ⁷⁹Br, and one ⁸¹Br.

Predicted Fragmentation Pathways:

Common fragmentation pathways for arylboronic acids include the loss of water and the cleavage of the C-B bond.[8][9] For halogenated aromatic compounds, the loss of the halogen atom is a common fragmentation.[10]

-

Loss of H₂O: [M - H₂O]⁺

-

Loss of B(OH)₂: [M - B(OH)₂]⁺

-

Loss of Br: [M - Br]⁺

-

Loss of OCH₃: [M - OCH₃]⁺

Figure 4. Predicted Major Fragmentation Pathways.

Experimental Protocol for MS Data Acquisition

Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a mass analyzer like a quadrupole or time-of-flight (TOF).[11] For a solid sample, it would typically be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

Conclusion

The comprehensive analysis of the NMR, IR, and MS spectral data provides a detailed structural characterization of (2,5-Dibromo-4-methoxyphenyl)boronic acid. The predicted spectral features, based on established principles and data from analogous compounds, offer a robust framework for the identification and quality control of this important synthetic intermediate. This guide serves as a valuable resource for researchers utilizing this compound in their synthetic endeavors, ensuring the integrity and success of their chemical transformations.

References

-

The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules. [Link]

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]

-

Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (2016). The Journal of Physical Chemistry C, 120(1), 319–330. [Link]

-

Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. (2012). Molecules, 17(12), 14352–14368. [Link]

-

NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

-

Peak, D., Luther III, G. W., & Sparks, D. L. (2003). ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. Geochimica et Cosmochimica Acta, 67(14), 2551-2560. [Link]

-

Arylboronic acid chemistry under electrospray conditions. (2006). Journal of the American Society for Mass Spectrometry, 17(3), 408–416. [Link]

-

Aromatics. Organic Chemistry at CU Boulder. [Link]

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). Analytical Chemistry, 83(8), 3056–3062. [Link]

-

FTIR spectrum of boric acid. ResearchGate. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Short Summary of 1H-NMR Interpretation. [Link]

-

15.4: Spectral Characteristics of the Benzene Ring. (2015). Chemistry LibreTexts. [Link]

-

Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (1966). Canadian Journal of Chemistry, 44(13), 1559-1565. [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. (2007). Organic Letters, 9(5), 757–760. [Link]

-

Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

-

Supplementary Information. (2014). Beilstein Journal of Organic Chemistry, 10, 1065-1071. [Link]

-

Boronic acid. Wikipedia. [Link]

-

Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. (2000). Journal of Analytical Atomic Spectrometry, 15(9), 1147-1154. [Link]

-

Halogenated Organic Compounds. (2023). Spectroscopy. [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (1957). Analytical Chemistry, 29(12), 1782-1789. [Link]

-

halogenated aromatic compounds: Topics by Science.gov. [Link]

-

(4-Methoxyphenyl)boronic acid. PubChem. [Link]

-

4-Methoxyphenylboronic acid. iChemical. [Link]

-

2,5-dibromo-4-fluoro-3-methoxyphenylboronic acid. ChemSrc. [Link]

-

(2,5-Dibromo-4-methoxyphenyl)boronic acid. Chongqing ZYJ Technology Co., Ltd. [Link]

-

Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. (2022). Journal of Molecular Structure, 1264, 133245. [Link]

-

4-Methoxyphenylboronic acid. SpectraBase. [Link]

-

EPA/NIH Mass Spectral Data Base. (1978). U.S. Government Printing Office. [Link]

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. repository.geologyscience.ru [repository.geologyscience.ru]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

solubility of (2,5-Dibromo-4-methoxyphenyl)boronic acid in common solvents

An In-depth Technical Guide to the Solubility of (2,5-Dibromo-4-methoxyphenyl)boronic Acid

Introduction

(2,5-Dibromo-4-methoxyphenyl)boronic acid is a specialized organoboron compound of significant interest in organic synthesis and medicinal chemistry. As with other boronic acids, its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is fundamental to the construction of complex molecular architectures.[1][2] The successful execution of reactions, subsequent purification, and formulation of final products are all critically dependent on a thorough understanding of the compound's solubility profile.

While specific quantitative solubility data for (2,5-Dibromo-4-methoxyphenyl)boronic acid is not extensively published in readily accessible literature, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict, determine, and understand its solubility in common laboratory solvents. By synthesizing established principles of physical organic chemistry with field-proven experimental protocols, this document serves as a practical whitepaper for characterizing this and similar substituted phenylboronic acids.

I. Theoretical Framework for Predicting Solubility

The solubility of a compound is governed by the interplay of its structural features and the physicochemical properties of the solvent. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be miscible.[3][4]

Structural Analysis of (2,5-Dibromo-4-methoxyphenyl)boronic acid:

-

Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic suggests potential solubility in polar protic solvents. However, boronic acids are known to undergo reversible dehydration to form cyclic anhydrides known as boroxines, which are significantly less polar and thus less soluble in polar solvents.[5][6] This equilibrium can complicate solubility measurements.[6]

-

Aromatic Phenyl Ring: The core benzene ring is nonpolar and hydrophobic, contributing to solubility in nonpolar organic solvents.

-

Substituents:

-

Two Bromine Atoms: These heavy halogen atoms significantly increase the molecular weight and overall lipophilicity (hydrophobicity) of the molecule, which is expected to decrease its solubility in water.

-

Methoxy Group (-OCH₃): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor. Its effect is moderate compared to the strong lipophilic nature of the dibromo-substituted ring.

-

Predicted Solubility Profile:

Based on this structural analysis and data from related phenylboronic acids[5][7][8], we can establish a hypothesis for the solubility of (2,5-Dibromo-4-methoxyphenyl)boronic acid:

-

Low Solubility: Expected in nonpolar aliphatic solvents (e.g., hexane, cyclohexane) and in polar protic solvents like water, due to the molecule's large, hydrophobic dibromophenyl group.[9]

-

Moderate to High Solubility: Expected in polar aprotic solvents such as Tetrahydrofuran (THF), Dioxane, Acetone, and N,N-Dimethylformamide (DMF). These solvents can interact with the polar boronic acid group without the complication of extensive hydrogen bonding networks.[1][5] Ethers and ketones, in particular, have been shown to be effective solvents for phenylboronic acids.[5][6]

-

Moderate Solubility: Likely in alcohols like methanol and ethanol. While these are polar protic solvents, their organic character can help solvate the phenyl ring.

-

Acid/Base Reactivity: As an acidic compound, its solubility in aqueous media is expected to increase significantly at higher pH due to the formation of the more soluble boronate salt.[10][11]

II. Experimental Determination of Solubility

Given the lack of published data, experimental verification is essential. A tiered approach, starting with qualitative tests and progressing to quantitative analysis, is recommended.

A. Qualitative Solubility Assessment

This rapid method provides a general overview of solubility in a range of solvents and helps in selecting appropriate solvents for reactions and purifications.

Protocol:

-

Preparation: Dispense approximately 20-30 mg of (2,5-Dibromo-4-methoxyphenyl)boronic acid into a series of clean, dry test tubes or small vials.

-

Solvent Addition: Add a measured volume (e.g., 1 mL) of a selected solvent to the first vial.

-

Agitation: Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the tube.[3] Temperature should be controlled and recorded (e.g., ambient laboratory temperature, 20-25 °C).

-

Observation: Observe the sample closely. Classify the solubility based on visual inspection:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some solid particles remain.

-

Insoluble: The solid does not appear to dissolve at all.[3]

-

-

Systematic Testing: Repeat steps 2-4 for a panel of common laboratory solvents, moving from nonpolar to polar.

Experimental Workflow for Qualitative Solubility Testing

Caption: Workflow for qualitative solubility determination.

B. Quantitative Solubility Measurement (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Protocol:

-

Sample Preparation: Add an excess amount of (2,5-Dibromo-4-methoxyphenyl)boronic acid to a vial containing a known volume of the solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant. To avoid aspirating solid particles, it is best to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Quantification:

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument.

-

Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

-

Calculate the original concentration in the saturated solution, which represents the solubility. Express the result in units such as mg/mL or mol/L.

-

III. Data Presentation

Systematic recording of experimental data is paramount for reproducibility and comparison.

Table 1: Solubility Profile of (2,5-Dibromo-4-methoxyphenyl)boronic Acid

| Solvent Class | Solvent | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Nonpolar | Hexane | 25 | Record Observation | Determine Experimentally |

| Toluene | 25 | Record Observation | Determine Experimentally | |

| Polar Aprotic | Dichloromethane | 25 | Record Observation | Determine Experimentally |

| Tetrahydrofuran (THF) | 25 | Record Observation | Determine Experimentally | |

| Acetone | 25 | Record Observation | Determine Experimentally | |

| Acetonitrile | 25 | Record Observation | Determine Experimentally | |

| N,N-Dimethylformamide (DMF) | 25 | Record Observation | Determine Experimentally | |

| Dimethyl Sulfoxide (DMSO) | 25 | Record Observation | Determine Experimentally | |

| Polar Protic | Water | 25 | Record Observation | Determine Experimentally |

| Methanol | 25 | Record Observation | Determine Experimentally | |

| Ethanol | 25 | Record Observation | Determine Experimentally | |

| Aqueous Basic | 1 M NaOH | 25 | Record Observation | Determine Experimentally |

IV. Conclusion

A comprehensive understanding of the solubility of (2,5-Dibromo-4-methoxyphenyl)boronic acid is a prerequisite for its effective use in research and development. While specific data is sparse, a predictive framework based on its molecular structure and established principles for phenylboronic acids provides a strong starting point. This guide outlines the theoretical considerations and provides robust, step-by-step protocols for the experimental determination of its solubility profile. By systematically applying these methods, researchers can generate the critical data needed to optimize reaction conditions, streamline purification processes, and advance drug development programs.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....

- ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

- ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- SciSpace. (2017). Solubility of phenylboronic compounds in water.

- Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- BenchChem. (2025). Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions.

- ChemicalBook. (2025). 4-Methoxyphenylboronic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 9. scispace.com [scispace.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. www1.udel.edu [www1.udel.edu]

Introduction: The Strategic Importance of Substituted Arylboronic Acids

An In-Depth Technical Guide to the Theoretical and Practical Aspects of (2,5-Dibromo-4-methoxyphenyl)boronic acid

Boronic acids, organic compounds featuring a C-B(OH)₂ functional group, are cornerstones of modern organic synthesis.[1][2] Their stability, low toxicity, and versatile reactivity make them indispensable reagents, most notably as the organoboron partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed process forges carbon-carbon bonds with unparalleled efficiency and functional group tolerance, enabling the construction of complex molecular architectures like polyolefins, styrenes, and substituted biphenyls.[4]

This guide focuses on a specific, highly functionalized member of this class: (2,5-Dibromo-4-methoxyphenyl)boronic acid . This molecule is not merely a simple coupling partner; its unique substitution pattern—an electron-donating methoxy group and two sterically and electronically influential bromine atoms—imparts distinct properties and offers strategic advantages in multi-step synthesis.[6] We will delve into the theoretical underpinnings of its structure and reactivity, validated by practical experimental protocols, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this valuable synthetic building block.

Part 1: A Theoretical Deep Dive—Computational Analysis

To comprehend the reactivity of (2,5-Dibromo-4-methoxyphenyl)boronic acid, we first turn to computational chemistry. Density Functional Theory (DFT) offers a powerful lens to predict its geometry, electronic landscape, and spectroscopic signatures, providing insights that guide experimental design.[7][8]

Optimized Molecular Geometry

The three-dimensional structure of a molecule is fundamental to its reactivity. Using DFT calculations, typically with a basis set like 6-311+G(d,p), we can determine the lowest energy conformation. The key structural features include the planar boronic acid group and its orientation relative to the phenyl ring. The bulky bromine atom ortho to the boronic acid group can cause some out-of-plane twisting to alleviate steric strain, a factor that can influence its reactivity in coupling reactions.

Caption: Workflow for the theoretical analysis of the target molecule.

Predicted Spectroscopic Signatures

Computational methods can predict spectroscopic data with high accuracy, serving as a powerful tool for structural confirmation.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can calculate the ¹H and ¹³C NMR chemical shifts. [7]The aromatic protons will show distinct signals due to their unique electronic environments. The hydroxyl protons of the boronic acid are typically broad and may exchange with solvent.

-

Vibrational Analysis (FT-IR/FT-Raman): Theoretical frequency calculations can predict the vibrational modes. [9]Key expected peaks would include the O-H stretch of the boronic acid (~3300 cm⁻¹), C-O stretching from the methoxy group (~1250 cm⁻¹), and C-Br stretches at lower wavenumbers.

Part 2: Reactivity in Context—The Suzuki-Miyaura Coupling

The primary application of (2,5-Dibromo-4-methoxyphenyl)boronic acid is in the Suzuki-Miyaura reaction. A theoretical understanding of its role in the catalytic cycle is crucial for optimizing reaction conditions.

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. [3][4]The boronic acid participates in the transmetalation step.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Causality of Substituent Effects:

-

Activation: The reaction requires a base to activate the boronic acid, converting it into a more nucleophilic boronate species ([Ar-B(OH)₃]⁻). [10]This step enhances the transfer of the aryl group to the palladium center.

-

Electronic Influence: The electron-donating methoxy group increases the electron density on the phenyl ring. This enhanced nucleophilicity of the aryl group facilitates the transmetalation step, potentially increasing the reaction rate compared to an unsubstituted phenylboronic acid.

-

Steric and Electronic Hindrance: The ortho-bromo substituent introduces significant steric bulk around the C-B bond. This can hinder the approach of the palladium complex during transmetalation, potentially slowing the reaction. [11]Furthermore, the electron-withdrawing inductive effect of the bromine atoms can decrease the nucleophilicity of the aryl ring, counteracting the effect of the methoxy group.

-

Protodeboronation Risk: A significant side reaction for many arylboronic acids is protodeboronation, where the C-B bond is cleaved by a proton source to yield the corresponding arene (1,4-dibromo-2-methoxybenzene in this case). [12][13][14]Electron-withdrawing groups can make the ipso-carbon more susceptible to protonation, increasing the rate of this undesirable pathway, especially at certain pH ranges. [12][13]Careful control of reaction conditions (base, solvent, temperature) is therefore critical.

Part 3: Practical Applications and Experimental Protocols

The true value of a building block is demonstrated through its successful application. The dual bromine substitution on (2,5-Dibromo-4-methoxyphenyl)boronic acid makes it an excellent substrate for sequential cross-coupling reactions, allowing for the controlled synthesis of complex, differentially substituted bi-aryl and ter-aryl systems, which are common motifs in pharmaceuticals and advanced materials. [15][16][17]

Protocol 1: Synthesis of (2,5-Dibromo-4-methoxyphenyl)boronic acid

This protocol is a standard, field-proven method for synthesizing arylboronic acids from an aryl bromide precursor. [15][18][19] Self-Validation: This procedure validates the creation of the core reagent itself, starting from a commercially available material.

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the starting material, 1,2,4-tribromo-5-methoxybenzene, and anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature. The bromine at the less-hindered position is preferentially exchanged.

-

Stirring: Stir the resulting solution at -78 °C for 1-2 hours.

-

Borylation: Add triisopropyl borate (1.5 equivalents) dropwise at -78 °C. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Quench and Workup: Quench the reaction by slowly adding 3 N HCl at 0 °C. Stir vigorously for 30 minutes.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final white to off-white solid.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the utility of the title compound in a standard C-C bond-forming reaction.

Self-Validation: Successful execution of this protocol confirms the reagent's reactivity and function as a coupling partner.

-

Reactant Setup: In a reaction vessel, combine (2,5-Dibromo-4-methoxyphenyl)boronic acid (1.0 eq.), an aryl halide (e.g., 4-iodotoluene, 1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a solvent mixture, typically toluene/ethanol/water or dioxane/water.

-

Reaction: Heat the mixture under an inert atmosphere at 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to isolate the coupled bi-aryl product.

Part 4: Safety and Handling

As with all laboratory chemicals, proper handling of (2,5-Dibromo-4-methoxyphenyl)boronic acid is essential. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).

Table 2: Summary of Hazard and Safety Information

| Category | Information | Reference |

|---|---|---|

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [20][21][22] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [20][21] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use a dust mask or work in a fume hood. | [20] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. | [20][21] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [20]|

Conclusion and Future Outlook

(2,5-Dibromo-4-methoxyphenyl)boronic acid is a strategically important building block whose utility is deeply rooted in its unique electronic and structural properties. Theoretical studies, particularly DFT, provide a predictive framework for understanding its geometry, electronic nature, and reactivity, which in turn informs its practical application in complex organic synthesis. The interplay between the electron-donating methoxy group and the two bromine atoms creates a nuanced reactivity profile that can be exploited for the construction of highly functionalized aromatic systems.

Future theoretical work could focus on modeling the transition states of its sequential coupling reactions to predict selectivity, or on more deeply investigating the kinetics and thermodynamics of the competing protodeboronation pathway under various conditions. Experimentally, the exploration of this building block in the synthesis of novel pharmaceutical scaffolds and organic materials remains a fertile ground for discovery.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Available from: [Link]

-

Sowa, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available from: [Link]

- Doebelin, C., et al. (2014). A regio- and atropselective Suzuki–Miyaura cross-coupling process has been observed, giving an efficient access to a class of atropisomeric compounds. Beilstein Journal of Organic Chemistry.

- Netherton, M. R., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

-

Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

- Hall, D. G. (2005). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.

-

Suzuki reaction - Wikipedia. Available from: [Link]

- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.

- Kong, Y., et al. (2012). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Medicinal Chemistry.

- Silva, M. P., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

- Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. (2022). ACS Omega.

- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.

-

(4-Methoxyphenyl)boronic acid - PubChem. National Institutes of Health. Available from: [Link]

-

Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. (2022). Available from: [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ResearchGate. (2022). Available from: [Link]

- Silva, M. P., et al. (2020).

- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.

-

4-Methoxyphenylboronic acid - SpectraBase. Available from: [Link]

-

B-(4-Bromo-2,5-dimethoxyphenyl)boronic acid. Available from: [Link]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2021). Molecules.

- Ertl, P. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.

-

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - PubChem. Available from: [Link]

- Sundari, S., et al. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Molecular Crystals and Liquid Crystals.

- Rahman, M. M., et al. (2023). Computational, Hirshfeld surface, and molecular docking analysis of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol: In-vitro anticancer, antimicrobial, anti-inflammatory, and antioxidant studies. Journal of Molecular Structure.

- Taima, M. A., et al. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid.

-

Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Semantic Scholar. (2022). Available from: [Link]

- Taylor, J. G., et al. (2015). Crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl].

- Zhylitskaya, H., et al. (2020). Crystal structure and Hirshfeld surface analysis of 4,5-dibromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one.

-

Benzylboronic acid or boronate synthesis. Organic Chemistry Portal. Available from: [Link]

-

Crystal structure of 4,4'-dibromo-2',5'-dimethoxy-[1,1'-biphenyl]. ResearchGate. (2015). Available from: [Link]

-

4-Methoxyphenylboronic acid - High purity. Georganics. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]